molecular formula C9H18ClNO B2665129 2-amino-1-(2-methylcyclohexyl)ethan-1-onehydrochloride,Mixtureofdiastereomers CAS No. 2344681-48-5

2-amino-1-(2-methylcyclohexyl)ethan-1-onehydrochloride,Mixtureofdiastereomers

Cat. No.: B2665129
CAS No.: 2344681-48-5
M. Wt: 191.7
InChI Key: OHEGTIHJLDPFKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride involves several steps. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide. This reaction produces N-[1-(chloromethyl)propyl] acetyl chloroamine, which undergoes hydrolysis to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride stands out due to its unique structural features and high purity. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry .

Properties

IUPAC Name

2-amino-1-(2-methylcyclohexyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-7-4-2-3-5-8(7)9(11)6-10;/h7-8H,2-6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEGTIHJLDPFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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